

Characterization of 4-(2-formylphenyl)benzoic Acid: A Spectroscopic Guide

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Compound of Interest

Compound Name: 4-(2-formylphenyl)benzoic Acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **4-(2-formylphenyl)benzoic acid**, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and IR data for **4-(2-formylphenyl)benzoic acid**. These predictions are derived from the known spectral data of [1,1'-biphenyl]-2-carboxaldehyde and [1,1'-biphenyl]-2-carboxylic acid, which represent the core structural motifs of the target molecule.

Table 1: Predicted ¹H NMR Data for **4-(2-formylphenyl)benzoic Acid** (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0	s	1H	Aldehyde (-CHO)
~11.0-13.0	br s	1H	Carboxylic acid (-COOH)
~8.2-8.0	m	3H	Aromatic protons ortho to -COOH and ortho to -CHO
~7.7-7.4	m	5H	Remaining aromatic protons

Table 2: Predicted ^{13}C NMR Data for **4-(2-formylphenyl)benzoic Acid** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type
~192	C=O (aldehyde)
~172	C=O (carboxylic acid)
~145-125	Aromatic carbons

Table 3: Predicted IR Absorption Data for **4-(2-formylphenyl)benzoic Acid**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~3050	C-H stretch	Aromatic
2850, 2750	C-H stretch	Aldehyde
~1700	C=O stretch	Aldehyde
~1680	C=O stretch	Carboxylic acid
~1600, ~1475	C=C stretch	Aromatic ring

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-(2-formylphenyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(2-formylphenyl)benzoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.^[1]
- **Instrument Setup:**
 - Place the NMR tube in the spectrometer's probe.
 - Tune and match the probe to the correct frequency for ¹H nuclei.
 - Shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:**
 - Acquire the spectrum using a standard one-pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:**
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

- Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.^[2]
- Instrument Setup:
 - Tune and match the probe to the ¹³C frequency.
 - Shim the magnetic field.
- Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

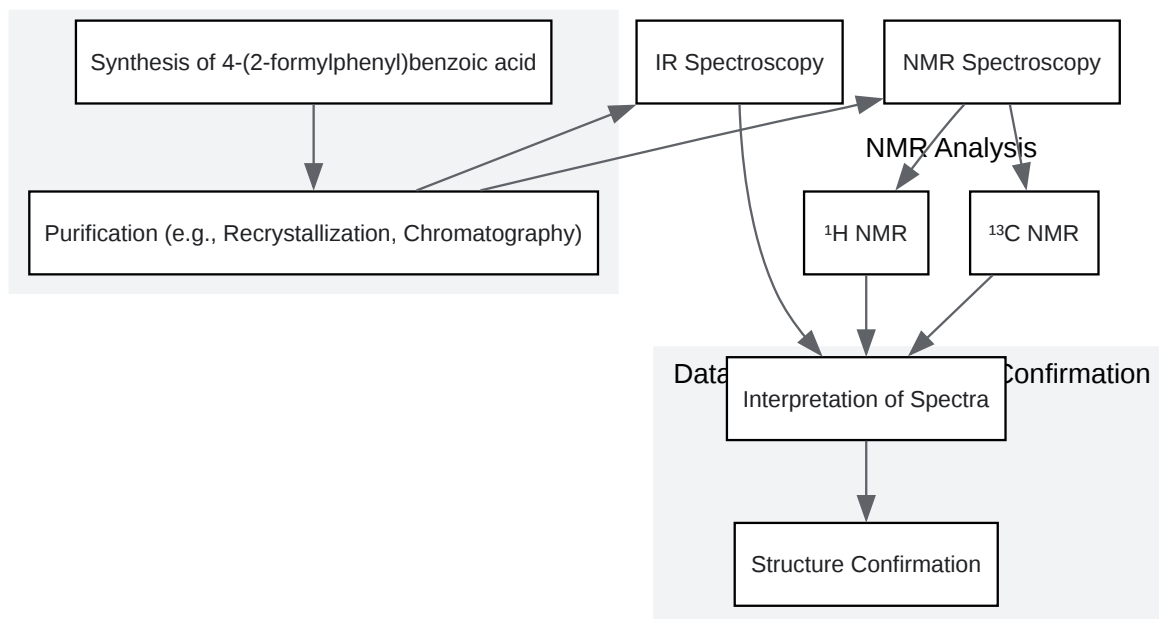
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid **4-(2-formylphenyl)benzoic acid** directly onto the ATR crystal.

- Instrument Setup:
 - Ensure the ATR crystal is clean before sample placement.
 - Record a background spectrum of the empty ATR setup.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The instrument automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks in the spectrum.

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of **4-(2-formylphenyl)benzoic acid**.



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